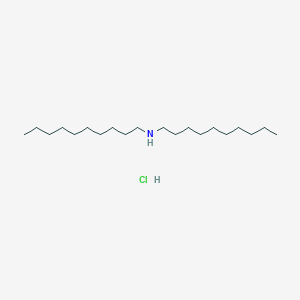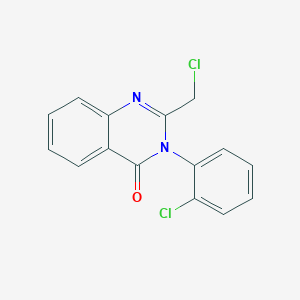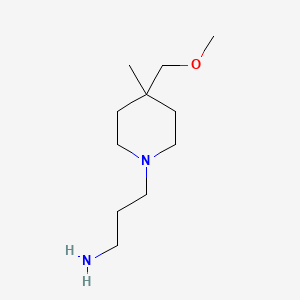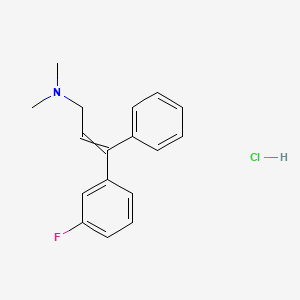
Didecylamine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecylamine, hydrochloride is an organic compound with the chemical formula C20H44ClN. It is a derivative of didecylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as a corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecylamine, hydrochloride can be synthesized through the reaction of didecylamine with hydrochloric acid. The reaction typically involves the following steps:
Starting Materials: Didecylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out at room temperature, where didecylamine is dissolved in an appropriate solvent such as ethanol or methanol. Hydrochloric acid is then added dropwise to the solution.
Product Formation: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Didecylamine, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of N-substituted amines or amides.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
Didecylamine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of didecylamine, hydrochloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It also interacts with proteins, altering their structure and function. These interactions are mediated through hydrophobic and electrostatic forces, targeting specific molecular pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Dodecylamine, hydrochloride: Similar in structure but with a shorter alkyl chain.
Hexadecylamine, hydrochloride: Similar in structure but with a longer alkyl chain.
Octadecylamine, hydrochloride: Another similar compound with an even longer alkyl chain.
Comparison:
Didecylamine, hydrochloride: is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly effective as a surfactant and corrosion inhibitor compared to its shorter or longer chain counterparts.
Properties
CAS No. |
2486-84-2 |
|---|---|
Molecular Formula |
C20H44ClN |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
N-decyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H43N.ClH/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3;1H |
InChI Key |
JQRYDCPSJSWQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCCCCCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)




![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)


![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
